TRPC6 vs. TRPC3 Selectivity: A 5.3-Fold Window That Informs Target Prioritization
In a direct comparative profiling study, 6-(trifluoromethyl)piperidine-3-carboxamide (as BDBM50439217) exhibited an IC50 of 16 nM against human recombinant TRPC6 expressed in HEK293-MSRII cells, measured by carbachol-stimulated Ca²⁺/Na⁺ influx using FLIPR assay. Against TRPC3 under identical assay conditions, the compound showed an IC50 of 3 nM [1]. This quantitative differentiation yields a 5.3-fold selectivity window favoring TRPC3 over TRPC6. By contrast, the compound's activity at TRPV1 was >100-fold weaker (IC50 = 6,300 nM), establishing a clear selectivity rank order (TRPC3 > TRPC6 ≫ TRPV1) that is not observed for non-fluorinated piperidine-3-carboxamide congeners [1].
| Evidence Dimension | TRPC6 vs. TRPC3 inhibitory potency |
|---|---|
| Target Compound Data | TRPC6 IC50 = 16 nM; TRPC3 IC50 = 3 nM |
| Comparator Or Baseline | TRPC3 activity as internal selectivity benchmark |
| Quantified Difference | 5.3-fold greater potency at TRPC3 |
| Conditions | Human recombinant TRPC6 and TRPC3 expressed in HEK293-MSRII cells; carbachol-stimulated Ca²⁺/Na⁺ influx; FLIPR assay; 10 min incubation |
Why This Matters
This quantitative selectivity profile enables researchers to prioritize TRPC3-driven disease models while minimizing TRPV1-mediated confounding effects, directly informing compound selection for target-specific studies.
- [1] BindingDB. BDBM50439217 (CHEMBL2418811). IC50 data for TRPC6, TRPC3, and TRPV1. View Source
